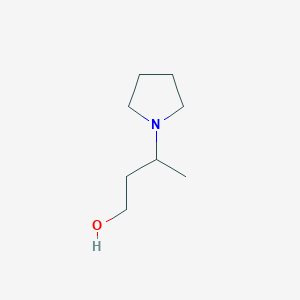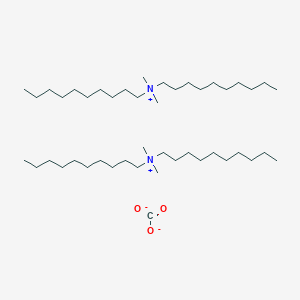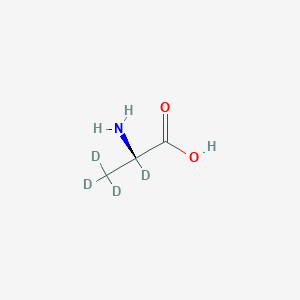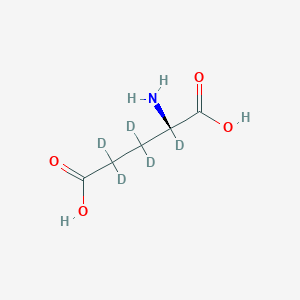
Glutamicol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutamicol-d5 is not directly mentioned in the provided papers, but it is likely a deuterated derivative of glutamic acid or a related compound. Deuterated compounds are those in which hydrogen (H) atoms are replaced with deuterium (D), an isotope of hydrogen. This substitution can be useful in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy, where it aids in elucidating molecular structures and dynamics. Glutamic acid itself is a critical amino acid involved in a variety of cellular processes, including metabolism, protein synthesis, and as a neurotransmitter in the central nervous system (CNS) .
Synthesis Analysis
The synthesis of glutamic acid derivatives can be complex and may involve multiple steps. For example, the chemo-enzymatic synthesis of glutamate analogues has been described, which could be relevant to the synthesis of Glutamicol-d5 . Additionally, the total synthesis of D-pentose derivatives from L-glutamic acid has been achieved, indicating that glutamic acid can serve as a starting material for various synthetic pathways . The synthesis of Glutamicol-d5 would likely involve a similar multi-step process, potentially including the incorporation of deuterium atoms at specific positions on the glutamic acid molecule.
Molecular Structure Analysis
The molecular structure of Glutamicol-d5 would be closely related to that of glutamic acid, with the primary difference being the presence of deuterium atoms. The crystal structure of Escherichia coli glutamate 5-kinase provides insight into the binding and specificity of glutamate, which could be extrapolated to understand the structural aspects of Glutamicol-d5 . The enzyme glutamine synthetase also offers clues about the molecular interactions involving glutamate, which could be relevant to the structure-function relationship of Glutamicol-d5 .
Chemical Reactions Analysis
Glutamic acid is involved in numerous chemical reactions in biological systems. For instance, it is converted to glutamine by glutamine synthetase . The enzyme glutamate 5-kinase catalyzes the phosphorylation of glutamate in the biosynthesis of proline and ornithine . The chemical reactions of Glutamicol-d5 would likely mirror those of glutamic acid but could exhibit different kinetics or interaction dynamics due to the presence of deuterium atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of Glutamicol-d5 would be expected to be similar to those of glutamic acid, with some differences due to the heavier deuterium atoms. These differences might include altered boiling and melting points, as well as changes in NMR and mass spectrometry profiles. The stability of glutamyl 5-phosphate, a product of glutamate 5-kinase, suggests that Glutamicol-d5 could also be involved in unstable or reactive intermediates in biochemical pathways .
Aplicaciones Científicas De Investigación
Nutritional Supplementation : Glutamine-enriched parenteral nutrient solutions have been shown to be well-tolerated with no signs of toxicity in normal humans. This suggests potential applications in enhancing nutritional management in various patient groups (Lowe et al., 1990).
Cancer Metabolism : Glutamine metabolism plays a critical role in tumorigenesis. It has been identified as a potential target for cancer therapy, with research suggesting that pathways involved in glutaminolysis could be exploited for therapeutic purposes (Altman et al., 2016).
Gastrointestinal Health : Glutamine has trophic and cytoprotective effects on small bowel and colonic mucosal cells. Its supplementation is considered safe and potentially effective in selected patient groups suffering from gastrointestinal disorders (Ziegler et al., 2000).
Neurological Implications : Research on glutamatergic neurotransmission, particularly involving glutamate receptor antagonists, has implications for treating various neurodegenerative disorders such as epilepsy and Alzheimer's disease (Catarzi et al., 2007).
Stress and Immune Function : Glutamine plays a significant role in modulating stress responses and immune function. It affects gene expression related to stress and apoptosis, suggesting its potential application in stress-related disorders and immune deficiencies (Fuchs & Bode, 2006).
Metabolic Effects : The amino acid influences various metabolic processes, such as insulin-mediated glucose metabolism and glucose homeostasis, highlighting its potential application in metabolic disorders (Borel et al., 1998).
Propiedades
IUPAC Name |
(2S)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-NKXUJHECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482295 |
Source


|
| Record name | Glutamicol-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic Acid-d5 | |
CAS RN |
2784-50-1 |
Source


|
| Record name | Glutamicol-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



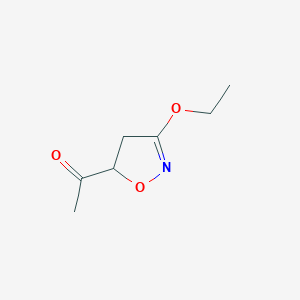
![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)





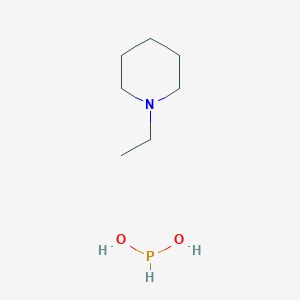
![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)
